

Application Note: Confirmation of Leu-valorphinary ldentity using Mass Spectrometry

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Compound of Interest		
Compound Name:	Leu-valorphin-arg	
Cat. No.:	B157726	Get Quote

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Introduction

Leu-valorphin-arg is a peptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg. It belongs to the hemorphin family, which are opioid peptides derived from the fragmentation of hemoglobin. Due to its potential analgesic properties and interaction with opioid receptors, the accurate identification and characterization of Leu-valorphin-arg are crucial for research and development in neuropharmacology and pain management. Mass spectrometry (MS) is a powerful analytical technique for the definitive identification and structural confirmation of peptides. This application note provides a detailed protocol for confirming the identity of Leu-valorphin-arg using a combination of liquid chromatography (LC) and tandem mass spectrometry (MS/MS).

Principle

The identity of **Leu-valorphin-arg** is confirmed through a multi-step process. Initially, the peptide is separated from other components by liquid chromatography. Subsequently, it is ionized, and its mass-to-charge ratio (m/z) is determined in the mass spectrometer (MS1 scan). This provides the molecular weight of the peptide. For unambiguous sequence confirmation, the peptide ion is isolated and fragmented within the mass spectrometer. The resulting fragment ions are then analyzed in a second stage of mass spectrometry (MS/MS or MS2 scan). The fragmentation pattern, specifically the series of b and y ions, serves as a unique fingerprint of the peptide's amino acid sequence, allowing for its definitive identification.



Data Presentation

The confirmation of **Leu-valorphin-arg**'s identity relies on matching the experimentally observed mass-to-charge ratios with theoretical values. The following tables summarize the key quantitative data for this analysis.

Table 1: Physicochemical and Mass Spectrometric Properties of Leu-valorphin-arg

Property	Value
Amino Acid Sequence	Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg
Chemical Formula	C56H84N14O13
Monoisotopic Mass	1164.6295 Da
Average Mass	1165.35 Da
Theoretical [M+H]+ (singly charged)	1165.6368 m/z
Theoretical [M+2H] ²⁺ (doubly charged)	583.3220 m/z
Theoretical [M+3H] ³⁺ (triply charged)	389.2171 m/z

Table 2: Theoretical Fragmentation Pattern (b and y ions) of Leu-valorphin-arg

This table presents the theoretical monoisotopic m/z values for the singly charged b and y ions resulting from the fragmentation of **Leu-valorphin-arg**. These values are used to interpret the MS/MS spectrum for sequence confirmation.



Fragment No.	b-ion (m/z)	y-ion (m/z)
1	114.0913 (L)	175.1188 (R)
2	213.1597 (LV)	303.1774 (QR)
3	312.2281 (LVV)	404.2251 (TQR)
4	475.2911 (LVVY)	590.2989 (WTQR)
5	572.3439 (LVVYP)	687.3517 (PWTQR)
6	758.4177 (LVVYPW)	750.4147 (YPWTQR)
7	859.4654 (LVVYPWT)	849.4831 (VYPWTQR)
8	987.5240 (LVVYPWTQ)	948.5515 (LVYPWTQR)

Experimental Protocols

This section provides a detailed methodology for the mass spectrometric analysis of **Leuvalorphin-arg**.

Materials and Reagents

- Leu-valorphin-arg peptide standard (≥95% purity)
- HPLC-grade water with 0.1% formic acid (Mobile Phase A)
- HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
- · Low-protein-binding microcentrifuge tubes

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size)
- Electrospray Ionization (ESI) source
- High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)



Sample Preparation

- Prepare a stock solution of Leu-valorphin-arg at 1 mg/mL in HPLC-grade water.
- From the stock solution, prepare a working solution of 10 μg/mL in Mobile Phase A.
- Vortex the solution gently to ensure complete dissolution.
- Centrifuge the solution at 10,000 x g for 5 minutes to pellet any insoluble material.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- LC Separation:
 - Set the column temperature to 40°C.
 - Set the flow rate to 0.3 mL/min.
 - Inject 5 μL of the prepared sample.
 - Use the following gradient elution profile:

Time (min)	% Mobile Phase B
0	5
2	5
15	40
17	95
20	95
21	5

| 25 | 5 |

Mass Spectrometry:



- Operate the mass spectrometer in positive ion mode.
- MS1 Scan (Full Scan):
 - Scan range: m/z 300-1500
 - Acquire data to identify the precursor ions of **Leu-valorphin-arg** (e.g., [M+2H]²⁺ at m/z 583.32 and [M+3H]³⁺ at m/z 389.22).
- MS2 Scan (Tandem MS):
 - Perform data-dependent acquisition (DDA) to trigger MS/MS on the most intense precursor ions.
 - Set the precursor ion isolation window to 1-2 m/z.
 - Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
 - Optimize collision energy to achieve a rich fragmentation spectrum.
 - Acquire MS/MS spectra over a scan range of m/z 100-1200.

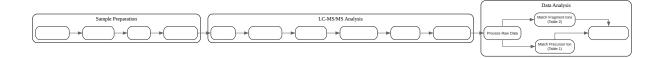
Data Analysis

- Process the acquired data using appropriate software (e.g., vendor-specific software or thirdparty tools like Proteome Discoverer, MaxQuant, or Skyline).
- Identify the peak corresponding to the retention time of Leu-valorphin-arg in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak and compare the observed m/z of the precursor ions with the theoretical values in Table 1.
- Analyze the MS/MS spectrum of the selected precursor ion.
- Match the observed fragment ion m/z values against the theoretical b and y ion series presented in Table 2.



• A successful identification requires a significant number of matched b and y ions, providing high sequence coverage.

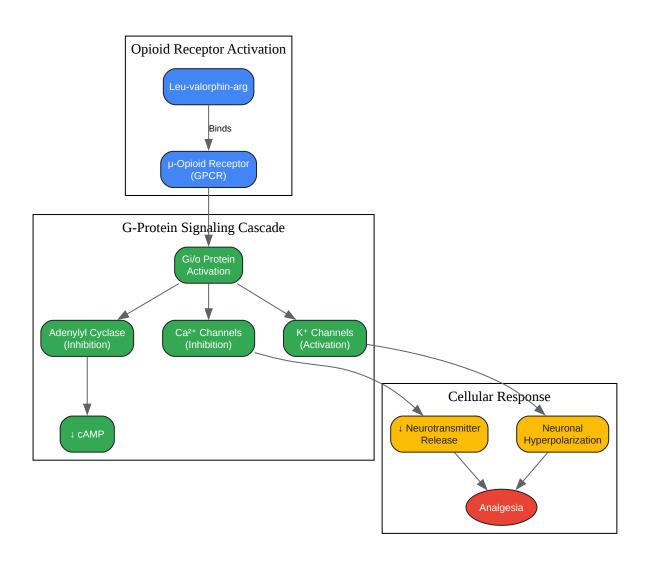
Mandatory Visualizations



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Caption: Experimental workflow for Leu-valorphin-arg identification.





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Caption: Simplified opioid receptor signaling pathway.

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